Thymidine

Beschreibung

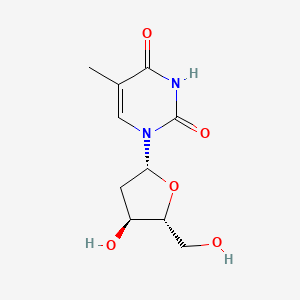

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100455-81-0 | |

| Record name | Thymidine dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100455-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5023661 | |

| Record name | Thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid | |

| Record name | Thymidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thymidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

73.5 mg/mL, Water 50 (mg/mL) | |

| Record name | Thymidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THYMIDINE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/21548%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

146183-25-7, 50-88-4, 50-89-5 | |

| Record name | Oligo(dT) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146183-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Thymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Doxribtimine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC2W18DGKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thymidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Thymidine Metabolism and Regulation

Cellular Pathways of Thymidine (B127349) Triphosphate (dTTP) Synthesis

The synthesis of dTTP is a highly regulated process crucial for DNA replication and repair in all living cells. nih.gov There are two main pathways for dTTP synthesis: the de novo synthesis pathway and the salvage pathway. nih.govnih.govpnas.org Both pathways contribute to maintaining cellular dTTP pools necessary for DNA integrity. nih.govpnas.org

De Novo Synthesis Pathways

The de novo pathway synthesizes deoxyribonucleotides, including the precursors for dTTP, from simpler molecules. This pathway is mainly responsible for providing nucleotides during cell replication. researchgate.net The synthesis of dTTP via the de novo pathway involves a series of steps starting from deoxyuridine diphosphate (B83284) (dUDP). libretexts.orgontosight.ai dUDP is converted to deoxyuridine triphosphate (dUTP), which is then hydrolyzed to deoxyuridine monophosphate (dUMP) by the enzyme dUTPase. libretexts.orgontosight.ai DUMP is a key intermediate in the de novo synthesis of dTTP. researchgate.net The conversion of dUMP to deoxythis compound monophosphate (dTMP) is catalyzed by the enzyme thymidylate synthase (TS), which requires a tetrahydrofolate derivative as a cofactor. nih.govpnas.orglibretexts.orgontosight.aiebi.ac.uk This reaction produces dihydrofolate, which must be converted back to tetrahydrofolate by dihydrofolate reductase (DHFR) for the pathway to continue. nih.govpnas.orglibretexts.org While traditionally thought to occur in the cytoplasm, recent studies have indicated nuclear localization of the de novo dTMP biosynthesis pathway during S-phase and in response to DNA damage. nih.govpnas.org A de novo dTMP synthesis pathway has also been identified in mammalian mitochondria, involving mitochondrial serine hydroxymethyltransferase (SHMT2), thymidylate synthase (TYMS), and a mitochondrial dihydrofolate reductase (DHFRL1). nih.govpnas.org This mitochondrial de novo synthesis is necessary to prevent uracil (B121893) accumulation in mitochondrial DNA. nih.govpnas.org

Salvage Pathway of Nucleotide Synthesis

The salvage pathway provides an alternative, often more energetically efficient, route for nucleotide synthesis by recycling pre-existing bases and nucleosides that are formed during the degradation of RNA and DNA. divitum.comwikipedia.org This pathway is particularly important in some tissues that cannot undergo de novo synthesis. wikipedia.org In the case of this compound, the salvage pathway involves the uptake of this compound from the extracellular environment into the cell, primarily through assisted diffusion. divitum.comresearchgate.net

This compound Kinase (TK) and this compound Monophosphate (dTMP) Formation

The first and a crucial step in the this compound salvage pathway is the phosphorylation of this compound to form this compound monophosphate (dTMP). excedr.comnih.govnih.govpnas.orgdivitum.comwikipedia.orgresearchgate.netbiologists.comnih.gov This reaction is catalyzed by this compound kinase (TK). nih.govnih.govpnas.orgdivitum.comwikipedia.orgbiologists.comnih.gov In mammalian cells, there are two main forms of this compound kinase: this compound kinase 1 (TK1) found in the cytosol and this compound kinase 2 (TK2) found in mitochondria. nih.govpnas.orgnih.govwikipedia.org TK1 is primarily responsible for phosphorylating this compound in the cytoplasm, while TK2 handles this process within the mitochondria. nih.govnih.govpnas.orgnih.gov This phosphorylation is a magnesium-dependent transfer of a phosphate (B84403) group from ATP to this compound. nih.govnih.gov

Subsequent Phosphorylation to this compound Diphosphate (TDP) and this compound Triphosphate (TTP)

Following the formation of dTMP by this compound kinase in the salvage pathway (or by thymidylate synthase in the de novo pathway), further phosphorylation steps are required to produce the active form, dTTP. researchgate.netresearchgate.netbiologists.com Deoxythis compound monophosphate (dTMP) is phosphorylated to deoxythis compound diphosphate (dTDP). researchgate.netresearchgate.netbiologists.com This reaction is catalyzed by thymidylate kinase (also known as dTMP kinase or TMPK). researchgate.netnih.govuniprot.orgwikipedia.orgebi.ac.uk Thymidylate kinase is a key enzyme in pyrimidine (B1678525) synthesis that catalyzes this phosphorylation in the presence of ATP and Mg²⁺. researchgate.netnih.govwikipedia.org Subsequently, dTDP is converted to deoxythis compound triphosphate (dTTP) by nucleoside-diphosphate kinase (NDK). researchgate.netnih.gov This final phosphorylation step yields the dTTP molecule, which is then available for incorporation into DNA during replication and repair. excedr.comdivitum.comresearchgate.net

Enzymes Involved in this compound Metabolism

This compound metabolism involves a coordinated action of several enzymes that facilitate its conversion into dTTP and regulate its cellular levels. These enzymes are part of both the de novo and salvage pathways. Key enzymes include this compound kinases (TK1 and TK2), thymidylate synthase (TS), thymidylate kinase (TMPK), and nucleoside-diphosphate kinase (NDK). nih.govnih.govpnas.orgresearchgate.netbiologists.comnih.govuniprot.org The activities of these enzymes are tightly regulated, often in a cell cycle-dependent manner, to ensure appropriate dNTP pool sizes for DNA synthesis. nih.govnih.govdivitum.comwikipedia.orguniprot.orgresearchgate.netpnas.org

Cytosolic Localization and Role in Nuclear Genome Replication

This compound Kinase 2 (TK2)

In addition to the cytosolic TK1, mammalian cells also possess a mitochondrial this compound kinase, TK2. nih.govcellsignal.compnas.org

TK2 is localized within the mitochondria. genecards.orguniprot.orgnih.govnih.govprospecbio.com Unlike TK1, TK2 is not regulated by the cell cycle. nih.govcellsignal.com It plays a critical role in maintaining the mitochondrial deoxyribonucleotide (dNTP) pool, which is distinct from the cytosolic pool due to the impermeability of the inner mitochondrial membrane to charged molecules. nih.gov TK2 phosphorylates this compound, deoxycytidine, and deoxyuridine within the mitochondrial matrix. genecards.orguniprot.orgnih.govprospecbio.com This activity is essential for the synthesis of mitochondrial DNA (mtDNA). genecards.orgnih.govnih.govprospecbio.com In non-replicating cells, where cytosolic dNTP synthesis is downregulated, mtDNA synthesis relies solely on the mitochondrial salvage pathway enzymes, including TK2. uniprot.orgnih.gov Mutations in the TK2 gene are associated with myopathic forms of mitochondrial DNA depletion syndrome, highlighting the enzyme's importance for mtDNA maintenance. genecards.orgnih.govnih.govprospecbio.com

This compound Phosphorylase (TYMP/TP)

This compound phosphorylase (TYMP), also known as platelet-derived endothelial cell growth factor (PD-ECGF) or TP, is another enzyme involved in this compound metabolism. wikipedia.orgnih.govnih.govuniprot.orgresearchgate.net

TYMP catalyzes the reversible phosphorolysis of this compound. wikipedia.orgnih.govuniprot.orguniprot.org This reaction breaks down this compound into thymine (B56734), a pyrimidine base, and 2-deoxy-α-D-ribose-1-phosphate. wikipedia.orgnih.govnih.govresearchgate.netresearchgate.net While the reaction is reversible, the primary metabolic function of TYMP is often considered catabolic, facilitating the degradation of this compound. nih.govresearchgate.netresearchgate.net

TYMP plays a role in the pyrimidine salvage pathway, primarily through its catabolic activity. nih.govnih.govresearchgate.netnih.govnih.gov By converting this compound to thymine and 2-deoxy-α-D-ribose-1-phosphate, TYMP influences the intracellular balance of this compound and its metabolites. wikipedia.orgnih.govnih.govresearchgate.netresearchgate.net This catabolic function can impact the availability of this compound for phosphorylation by this compound kinases and subsequent incorporation into DNA. The products of the TYMP reaction, thymine and 2-deoxy-α-D-ribose-1-phosphate, can be further metabolized. wikipedia.orgnih.gov Although primarily catabolic, TYMP's reversible nature allows it to contribute to the salvage pathway by providing thymine that can potentially be reutilized. wikipedia.orgnih.gov TYMP's activity is also linked to the activation of certain anti-cancer prodrugs, such as capecitabine, by converting them into active fluorouracil. wikipedia.orgnih.govresearchgate.net

Reversible Conversion of this compound to Thymine and 2-deoxy-α-D-ribose-1-phosphate

Regulation of Cellular this compound Levels

Cellular this compound levels are subject to tight regulation to ensure a sufficient supply for DNA synthesis and repair processes. baseclick.eu This regulation involves controlling the entry of this compound into the cell and the activity of enzymes involved in its metabolic pathways. baseclick.eu

Factors Affecting this compound Uptake

The uptake of this compound into cells is primarily mediated by specific membrane transport proteins. baseclick.eu Several factors can influence the efficiency and rate of this uptake.

The human equilibrative nucleoside transporter 1 (hENT1), encoded by the SLC29A1 gene, is a significant mediator of this compound transport across cell membranes. baseclick.euuniprot.orgbiorxiv.org hENT1 functions as a sodium-independent transporter, facilitating the movement of various nucleosides, including this compound, into and out of cells. uniprot.org Research indicates that hENT1 is widely expressed in mammalian cells and tissues and plays an important role in cellular uptake of this compound and its analogs, such as 3'-deoxy-3'-fluorothis compound (B1224464) (FLT). spandidos-publications.comcapes.gov.br Studies have shown that levels of hENT1 can increase as proliferating cells enter the cell cycle, suggesting a link between cell growth conditions and transporter expression. snmjournals.org The activity of hENT1 is known to be sensitive to inhibition by compounds like nitrobenzylmercaptopurine riboside (NBMPR), dilazep, and dipyridamole. uniprot.org

In addition to hENT1, other nucleoside transporters contribute to the cellular uptake of this compound and other nucleosides. The human equilibrative nucleoside transporter 2 (hENT2), encoded by the SLC29A2 gene, is another transporter involved in the movement of nucleosides and some nucleobases across cell membranes. biorxiv.orgwjgnet.com While both hENT1 and hENT2 transport this compound, studies have indicated differences in their affinity for various nucleosides. Generally, hENT1 exhibits a higher affinity for this compound compared to hENT2. researchgate.netpolyu.edu.hk For instance, the affinity of hENT1 for this compound has been reported to be approximately 2.6-fold higher than that of hENT2. researchgate.netpolyu.edu.hk Unlike hENT1, hENT2 is less sensitive to inhibition by low concentrations of NBMPR. researchgate.netoup.com The localization of these transporters can also vary; for example, hENT2 has been observed predominantly on the basolateral membrane in renal epithelial cells. physiology.org

| Transporter | Sensitivity to NBMPR (low conc.) | Relative Affinity for this compound (compared to hENT1) |

| hENT1 | Sensitive researchgate.netoup.com | - |

| hENT2 | Insensitive researchgate.netoup.com | Lower (approx. 2.6-fold) researchgate.netpolyu.edu.hk |

Note: This table is based on research findings regarding the characteristics of hENT1 and hENT2 in relation to this compound or related nucleosides.

Thymidine in Cell Cycle Studies

Mechanism of Cell Cycle Arrest at G1/S Boundary

The mechanism by which high concentrations of thymidine (B127349) induce cell cycle arrest at the G1/S boundary is linked to its impact on the delicate balance of deoxyribonucleotide triphosphate (dNTP) pools within the cell. Proper DNA synthesis requires a sufficient and balanced supply of all four dNTPs: deoxyadenosine (B7792050) triphosphate (dATP), deoxyguanosine triphosphate (dGTP), deoxycytidine triphosphate (dCTP), and deoxythis compound triphosphate (dTTP).

Inhibition of DNA Synthesis by High this compound Concentration

When cells are exposed to high concentrations of exogenous this compound, it is rapidly taken up and converted to dTTP through the pyrimidine (B1678525) salvage pathway. This leads to a substantial increase in the intracellular dTTP pool. nih.govacs.orgmdpi.com The elevated levels of dTTP have a direct inhibitory effect on DNA synthesis. nih.govacs.org While the precise mechanisms can be complex and involve feedback loops, the core principle is the disruption of the balanced dNTP pool required by DNA polymerase for efficient replication. nih.govacs.orgmdpi.com

Impact on Deoxycytidine Triphosphate (dCTP) Levels

A key consequence of the elevated dTTP concentration is its allosteric inhibition of ribonucleotide reductase (RNR). nih.govacs.orgmdpi.commdpi.com RNR is a crucial enzyme responsible for the reduction of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a rate-limiting step in the de novo synthesis of dNTPs. nih.govacs.org Specifically, high levels of dTTP inhibit the reduction of cytidine (B196190) diphosphate (B83284) (CDP) to deoxycytidine diphosphate (dCDP). nih.govacs.orgmdpi.com This inhibition subsequently leads to a significant decrease in the intracellular concentration of dCTP. nih.govacs.orgmdpi.commdpi.com

The depletion of the dCTP pool is critical because DNA synthesis requires a sufficient amount of all four dNTPs. nih.govacs.org When dCTP levels drop significantly due to the allosteric regulation of RNR by excess dTTP, DNA polymerase activity is impaired, effectively halting DNA replication. nih.govacs.org This block in DNA synthesis primarily arrests cells at the transition from the G1 phase to the S phase, or in the early S phase, where DNA replication is initiated. nih.govresearchgate.netbitesizebio.com

Research findings illustrate the impact of this compound treatment on dNTP pool ratios. For example, studies have shown that this compound treatment can lead to drastic imbalances in dNTP ratios, including a significant decrease in the dCTP/dTTP ratio compared to untreated cells. researchgate.net

Here is a representation of the impact of this compound treatment on dNTP pool ratios based on research findings:

| dNTP Ratio | Untreated Control | Following this compound Treatment | Percentage of Control |

| dATP/dGTP | 1.61 | 0.26 | 16% |

| dCTP/dTTP | 0.33 | 0.04 | 12% |

| dATP/dTTP | 0.24 | 0.07 | 29% |

| dCTP/dGTP | 2.22 | 0.15 | 7% |

| dATP/dCTP | 0.73 | 1.77 | 242% |

| dGTP/dTTP | - | Increased to 173% | 173% |

Note: Data is representative of findings showing significant changes in dNTP ratios upon this compound treatment. researchgate.net

Applications of this compound Block in Cell Synchronization Protocols

Cell synchronization is a technique used to obtain a population of cells that are all at the same stage of the cell cycle. nih.govassaygenie.comwikipedia.orgnih.govresearchgate.net This is particularly useful for studying cell cycle-regulated events, DNA replication, and the effects of various treatments on specific cell cycle phases. nih.govnih.govresearchgate.netntu.edu.sgjove.com The this compound block is a widely used chemical method for achieving cell synchronization, primarily at the G1/S boundary. nih.govbitesizebio.comassaygenie.comwikipedia.orgnih.govresearchgate.net

Single this compound Block

A single this compound block involves treating cells with a high concentration of this compound for a specific period. nih.govresearchgate.net This causes cells to arrest at the G1/S transition or in early S phase due to the inhibition of DNA synthesis. bitesizebio.comnih.gov However, a single block typically results in two populations of cells: those arrested at the G1/S boundary and those that were already in S phase when the this compound was added and are trapped throughout S phase. nih.gov Therefore, a single this compound block may not yield a highly synchronous population, particularly for studies requiring a tight synchrony. ntu.edu.sgnih.gov

Double this compound Block Methodologies

To achieve a more synchronized population at the G1/S boundary, the double this compound block method is commonly employed. nih.govbitesizebio.comassaygenie.comnih.govresearchgate.netlife-science-alliance.orgcreighton.eduspringernature.com This protocol involves two sequential this compound treatments separated by a release period in normal medium. nih.govbitesizebio.comassaygenie.comlife-science-alliance.orgcreighton.edu

A typical double this compound block protocol involves:

Initial incubation with a high concentration of this compound (commonly 2 mM) for a period that allows most cells to progress to the G1/S boundary and arrest there. This duration is often around 16-19 hours, depending on the cell line's doubling time. nih.govassaygenie.comlife-science-alliance.orgcreighton.edu

Removal of the this compound-containing medium and incubation in fresh, normal growth medium for a period sufficient to allow cells that were arrested at the G1/S boundary to enter and progress partially through the cell cycle, but not complete a full cycle. This washout period is typically around 8-9 hours. nih.govassaygenie.comlife-science-alliance.orgcreighton.edu

Addition of this compound again for a second incubation period, similar in duration to the first block. nih.govassaygenie.comlife-science-alliance.orgcreighton.edu During this second block, cells that were released from the first block and progressed through the cell cycle will again reach the G1/S boundary and arrest. bitesizebio.com Cells that were in S phase during the first block and were trapped will either arrest at the G1/S boundary upon reaching it or be less affected, depending on their position in S phase. The second block aims to capture a larger proportion of the cell population uniformly at the G1/S transition. bitesizebio.com

Release from the second this compound block by washing and adding fresh medium allows the synchronized cell population to proceed through the cell cycle in a relatively synchronous manner. nih.govnih.govcreighton.edu

The double this compound block is considered more effective than a single block in synchronizing cells at the G1/S phase. bitesizebio.comntu.edu.sg

Methodological Considerations and Limitations

While the this compound block, particularly the double this compound block, is a widely used method for cell synchronization, it has several methodological considerations and limitations.

One limitation is that the effectiveness of this compound block can vary depending on the cell type and its specific growth characteristics. ntu.edu.sgresearchgate.net Optimization of this compound concentration and treatment duration is crucial for successful synchronization in different cell lines. ntu.edu.sgresearchgate.net

Furthermore, the this compound block, especially prolonged exposure, can induce cellular stress responses and potentially affect cell physiology. nih.govresearchgate.netroyalsocietypublishing.org The stalled replication forks caused by dNTP pool imbalance can be prone to collapse, leading to DNA damage and chromosomal aberrations. nih.govroyalsocietypublishing.orgbiorxiv.org This DNA damage can potentially influence experimental results and the normal progression of cells through subsequent cell cycles after release from the block. royalsocietypublishing.orgbiorxiv.org Some studies suggest that this compound blocks may also lead to growth imbalance and alter the expression of cell cycle regulatory proteins. nih.gov

Another consideration is that while this compound block arrests cells at the G1/S boundary, it may not achieve perfect synchrony, and a fraction of cells might remain in other phases of the cell cycle. nih.govlife-science-alliance.org The degree of synchrony can be assessed using methods such as flow cytometry to analyze DNA content. assaygenie.comnih.govjove.comresearchgate.net

Some research suggests that whole-culture synchronization methods like this compound block may not truly synchronize cells in terms of synchronous divisions, even if they accumulate cells with a similar DNA content. nih.govpnas.org This highlights the importance of evaluating the effectiveness of synchronization based on the specific experimental goals.

Despite these limitations, the this compound block remains a valuable tool in cell cycle research due to its reversibility and relative simplicity compared to some other synchronization methods. nih.govntu.edu.sg

Effects on Cell Cycle Regulatory Proteins

Synchronization methods, including those using this compound, can lead to growth imbalance and alter the expression of cell cycle regulatory proteins. mdpi.comnih.gov Studies have shown that synchronization using inhibitors like this compound can induce imbalances in the expression of cyclins such as Cyclin B1, Cyclin A, and Cyclin E. mdpi.com For instance, Cyclin B1 expression varies throughout the cell cycle, peaking in G2/M, and its expression can be impacted by synchronization methods. researchgate.net The transcription of this compound kinase itself, an enzyme involved in this compound metabolism, is regulated at the G1/S phase by protein complexes containing retinoblastoma-like protein and a cdc2 kinase. pnas.org

Induction of DNA Damage (e.g., γH2AX)

Exposure of cells to this compound at concentrations commonly used for synchronization has been reported to induce phosphorylation of histone H2AX on Ser139 (γH2AX). mdpi.comnih.govresearchgate.netnih.gov This modification is considered a marker of DNA damage, including DNA double-strand breaks (DSBs), and replication stress. nih.govresearchgate.netnih.govplos.org The induction of γH2AX by this compound suggests that the synchronization process itself can lead to DNA lesions. nih.gov Studies have shown that this compound can significantly induce micronuclei positive for γH2AX, indicating the formation of DSBs. plos.org The formation of γH2AX foci largely colocalizes with RPA foci and is dependent on the replication helicase cofactor Cdc45, suggesting that this phosphorylation occurs at sites of stalled replication forks. nih.gov

Data on γH2AX induction by tritiated this compound incorporation highlights the potential for DNA damage. Tritiated this compound induced 0.0076 γH2AX foci per tritium (B154650) decay in Jurkat cells, which is in agreement with other studies. bioone.org

Nucleotide Pool Imbalances

The mechanism of this compound action at high concentrations is based on the allosteric regulation of the ribonucleotide reductase (RNR) enzyme. researchgate.netmdpi.com Elevated intracellular concentrations of dTTP, derived from the uptake and phosphorylation of excess this compound, can cause an imbalance in the deoxyribonucleotide triphosphate (dNTP) pool. researchgate.netmdpi.com This imbalance inhibits the reduction of CDP to dCDP by RNR, affecting the availability of other dNTPs required for DNA synthesis. mdpi.com

Studies have shown varying effects on dNTP pools depending on the cell line. In Chinese hamster ovary (CHO) cells and Molm-13 cells, an increase in dTTP concentration led to a depletion of the nuclear dCTP pool and a significant increase in nuclear pools of dGTP and dATP. mdpi.com Conversely, in L929 mouse cells, incubation with high this compound concentrations resulted primarily in an increase in the dTTP pool, while the pools of dATP, dGTP, and dCTP were all reduced. mdpi.com These findings indicate that the cellular response to this compound treatment can vary substantially between cell lines. mdpi.com

Imbalanced nucleotide pools can impact genome integrity and perturb DNA replication dynamics and cell cycle progression. biologists.com While the S-phase checkpoint is typically activated by the depletion of one or several dNTPs, even severe dNTP pool imbalances may not activate the checkpoint if none of the dNTPs are limiting for DNA replication. oup.com

The following table summarizes representative data on the effect of high this compound concentration on dNTP pools in different cell lines:

| Cell Line | This compound Concentration | dTTP Pool | dCTP Pool | dATP Pool | dGTP Pool | Source |

| CHO cells | Elevated (due to high this compound) | Increased | Depleted | Increased | Increased | mdpi.com |

| Molm-13 cells | Elevated (due to high this compound) | Increased | Depleted | Increased | Increased | mdpi.com |

| L929 mouse cells | 5 mM | Increased | Reduced | Reduced | Reduced | mdpi.com |

Integration with Other Cell Cycle Inhibitors for Synchronization

Combining this compound block with other cell cycle inhibitors is a widely used strategy to achieve more precise or effective synchronization at different cell cycle stages. nih.govjove.com For instance, a double this compound block is a common method to arrest cells at the G1/S boundary. wikipedia.orgbitesizebio.comnih.govlife-science-alliance.org This involves two rounds of incubation with high this compound concentrations separated by a release period, ensuring that most cells are captured at the desired phase. wikipedia.orgbitesizebio.com

Other inhibitors are often used in conjunction with or as alternatives to this compound for synchronization at different points in the cell cycle. For example, nocodazole (B1683961), an inhibitor of microtubule formation, is used to synchronize cells in G2/M phase. nih.govjove.com Hydroxyurea, another inhibitor of ribonucleotide reductase, synchronizes cells in early S phase or late G1/early S phase. nih.govjove.com Aphidicolin, an inhibitor of DNA polymerases, also arrests cells in S phase. mdpi.comnih.govjove.com Combining this compound with agents like nocodazole allows for synchronization at different points, such as early mitosis. jove.com Protocols combining this compound block with other treatments, such as mimosine, have also been explored. mdpi.com

While these combined approaches can enhance synchronization, it is important to consider that each technique may superimpose specific changes in cellular metabolism, transcriptome, and proteome, which could influence experimental outcomes. researchgate.netmdpi.com

Thymidine in Dna Replication and Repair Research

Detection of DNA Replication through Thymidine (B127349) Analog Incorporation Detecting DNA replication is a powerful tool for studying cell proliferation and cell cycle kinetics.baseclick.eulumiprobe.comThis is commonly achieved by introducing this compound analogs into cells, which are then incorporated into the DNA during the S-phase of the cell cycle.baseclick.eulumiprobe.comThe incorporated analogs can subsequently be visualized or quantified using various detection techniques.baseclick.eubohrium.com

5-Ethynyl-2′-deoxyuridine (EdU) and Click Chemistry A more recent advancement in DNA replication detection is the use of 5-Ethynyl-2′-deoxyuridine (EdU).mdpi.combohrium.comnih.govEdU is a this compound analog that contains a terminal alkyne group at the 5th position instead of a methyl group.pnas.orgLike other this compound analogs, EdU is incorporated into DNA during the S-phase.lumiprobe.compnas.orgIts detection, however, is based on a highly efficient and specific chemical reaction known as click chemistry.mdpi.comlumiprobe.comnih.govpnas.orgThe alkyne group on incorporated EdU reacts with a fluorescently labeled azide (B81097) probe via a copper(I)-catalyzed cycloaddition reaction.mdpi.comlumiprobe.comnih.govpnas.orgThis "click" reaction covalently links the fluorescent azide to the EdU in the DNA, allowing for rapid and sensitive detection.mdpi.comlumiprobe.comnih.govpnas.orgEdU labeling and click chemistry offer several advantages over traditional methods, including not requiring DNA denaturation, which helps preserve cellular morphology and allows for easier multiplexing with other fluorescent probes.lumiprobe.comnih.govpnas.org

Advantages over Traditional Methods

The use of this compound analogues in research offers significant advantages compared to earlier methods for studying DNA synthesis and cell proliferation, such as those employing radioactive isotopes like tritiated this compound ([³H]this compound).

Traditional methods like [³H]this compound incorporation coupled with autoradiography were technically demanding and time-consuming. While providing a direct measure of proliferation by incorporating a radioactive nucleoside into new DNA strands, the handling of radioactive material presented disadvantages, including safety concerns and relatively high costs.

The advent of non-radioactive this compound analogues, such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), has largely superseded the use of radioactive labels. These analogues offer several benefits:

Reduced Safety Risks: Eliminating the need for radioactive isotopes mitigates the hazards associated with handling and disposal of radioactive waste.

Improved Throughput and Compatibility: Non-radioactive methods, particularly those utilizing techniques like "click chemistry" with EdU, are often more amenable to high-throughput screening and allow for easier multiplexing with other cellular markers or techniques.

Enhanced Resolution and Preservation of Cellular Integrity: EdU-based detection, for example, does not require the harsh DNA denaturation steps necessary for BrdU antibody binding. This preserves cell and tissue morphology, allowing for better co-localization studies with proteins and other cellular components.

Direct Measurement of Proliferation: Like [³H]this compound, these analogues directly measure DNA synthesis, providing a more specific indicator of cell proliferation compared to indirect methods that assess metabolic activity.

While BrdU requires DNA denaturation for antibody access, which can disrupt cellular integrity and limit its use in certain concurrent assays, it has still been widely used in numerous studies. EdU, with its click chemistry detection, represents a significant advancement by avoiding this step.

Mechanisms of this compound Analogue Incorporation into DNA

This compound analogues are synthetic nucleoside analogues designed to mimic the structure of this compound. During the S phase of the cell cycle, when DNA replication occurs, these analogues are taken up by cells and phosphorylated by cellular kinases, primarily this compound kinase (TK), to their triphosphate forms. Specifically, this compound kinase phosphorylates this compound to this compound monophosphate (dTMP), which is then further phosphorylated to this compound diphosphate (B83284) (dTDP) and deoxythis compound triphosphate (dTTP). This compound analogues follow a similar pathway, being converted to their triphosphate forms. For example, BrdU is phosphorylated to BrdU triphosphate.

Once in their triphosphate form, these analogues compete with endogenous dTTP for incorporation into the newly synthesized DNA strands by DNA polymerases during replication. The structural similarity between the analogue and this compound allows the cellular machinery to insert the analogue into the growing DNA chain in place of this compound, typically opposite adenine (B156593) on the template strand.

The incorporation efficiency can be influenced by factors such as the concentration of the analogue, the activity of cellular kinases (like this compound kinase 1, TK1, which is often elevated in rapidly dividing cells), and the balance of intracellular nucleotide pools.

For example, BrdU, which has a bromine atom substituted at the 5-position of the uracil (B121893) ring compared to the methyl group in this compound, is incorporated into DNA during S phase. Similarly, EdU, with an ethynyl (B1212043) group at the 5-position, is also incorporated during DNA synthesis.

The mechanism of incorporation is a direct consequence of the cell's natural DNA synthesis pathway, allowing the analogues to serve as markers for actively replicating DNA.

Applications in Studying DNA Repair Mechanisms

This compound analogues are valuable tools for investigating DNA repair mechanisms, although their application in this area requires careful consideration due to the potential for spurious incorporation or induction of DNA damage.

One key application involves using this compound analogues to label newly synthesized DNA during repair processes, such as unscheduled DNA synthesis (UDS), which is a hallmark of certain repair pathways like nucleotide excision repair (NER). By exposing cells to a this compound analogue after inducing DNA damage, researchers can detect and quantify the incorporation of the analogue into repair patches, providing insights into the location, extent, and kinetics of DNA repair.

However, it is important to distinguish between DNA synthesis during replication and DNA synthesis during repair. While this compound analogues are primarily incorporated during the extensive DNA synthesis of the S phase, they can also be incorporated during the more limited synthesis that occurs during some repair processes. Studies have investigated whether DNA damage itself can lead to spurious BrdU incorporation that might be misinterpreted as proliferation. Research suggests that while BrdU exposure or incorporation can sometimes induce DNA damage responses, this is not necessarily the major cause of labeling in the context of proliferation studies, and DNA damage may not increase BrdU incorporation during repair in all cell types.

Despite these considerations, this compound analogues, particularly EdU due to its compatibility with preserving cellular structures, have been used to study UDS and the dynamics of DNA repair. The ability to multiplex different this compound analogues (e.g., using CldU and IdU with different detection methods) allows researchers to perform pulse-chase experiments to study the timing and progression of both replication and repair events within the same cell population.

Furthermore, this compound analogues can be used to assess the impact of DNA damage and repair deficiencies on DNA synthesis. By examining how the incorporation of these analogues is affected in cells with compromised repair pathways, researchers can gain a better understanding of the interplay between replication and repair.

Compound Information

| Compound Name | PubChem CID |

| This compound | 5789 |

| 5-Bromo-2'-deoxyuridine (BrdU) | 6035 |

| 5-Ethynyl-2'-deoxyuridine (EdU) | Not explicitly found in searches, but referred to as a this compound analogue used in research. PubChem search for "5-ethynyl-2'-deoxyuridine" would be needed to confirm CID. |

| 5-Chloro-2'-deoxyuridine (CldU) | 65510 |

| 5-Iodo-2'-deoxyuridine (IdU) | 5905 |

Note: The PubChem CID for 5-Ethynyl-2'-deoxyuridine (EdU) was not directly available in the provided search snippets. A separate PubChem search would be required to confirm its CID.## 4.

This compound, a key pyrimidine (B1678525) deoxynucleoside, plays a fundamental role in DNA synthesis, replication, and repair. Its unique structure allows it to pair with deoxyadenosine (B7792050) in double-stranded DNA. The incorporation of this compound into newly synthesized DNA is a crucial event during the S phase of the cell cycle, making it and its analogues invaluable tools for studying cellular proliferation and the mechanisms underlying DNA replication and repair.

Advantages over Traditional Methods

The use of this compound analogues in research offers significant advantages compared to earlier methods for studying DNA synthesis and cell proliferation, such as those employing radioactive isotopes like tritiated this compound ([³H]this compound).

Traditional methods like [³H]this compound incorporation coupled with autoradiography were technically demanding and time-consuming. While providing a direct measure of proliferation by incorporating a radioactive nucleoside into new DNA strands, the handling of radioactive material presented disadvantages, including safety concerns and relatively high costs.

The advent of non-radioactive this compound analogues, such as 5-bromo-2'-deoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (EdU), has largely superseded the use of radioactive labels. These analogues offer several benefits:

Reduced Safety Risks: Eliminating the need for radioactive isotopes mitigates the hazards associated with handling and disposal of radioactive waste.

Improved Throughput and Compatibility: Non-radioactive methods, particularly those utilizing techniques like "click chemistry" with EdU, are often more amenable to high-throughput screening and allow for easier multiplexing with other cellular markers or techniques.

Enhanced Resolution and Preservation of Cellular Integrity: EdU-based detection, for example, does not require the harsh DNA denaturation steps necessary for BrdU antibody binding. This preserves cell and tissue morphology, allowing for better co-localization studies with proteins and other cellular components.

Direct Measurement of Proliferation: Like [³H]this compound, these analogues directly measure DNA synthesis, providing a more specific indicator of cell proliferation compared to indirect methods that assess metabolic activity.

While BrdU requires DNA denaturation for antibody access, which can disrupt cellular integrity and limit its use in certain concurrent assays, it has still been widely used in numerous studies. EdU, with its click chemistry detection, represents a significant advancement by avoiding this step.

Here is a comparison of common this compound labeling methods:

| Method | Label Type | Detection Method | DNA Denaturation Required | Advantages | Disadvantages |

| [³H]this compound | Radioactive | Autoradiography, Scintillation Counting | No | Direct measure of proliferation | Radioactive handling, technically demanding, time-consuming |

| BrdU | Non-radioactive | Antibody detection | Yes | Non-radioactive, widely used, compatible with some concurrent techniques | Requires DNA denaturation, potential tissue disruption, can affect other assays |

| EdU | Non-radioactive | Click Chemistry (fluorescent azide probe + copper catalysis) | No | Non-radioactive, preserves cellular integrity, higher throughput, multiplexing capability | Requires copper catalysis (can be limiting in live cells), potential cytotoxicity at high doses |

Mechanisms of this compound Analogue Incorporation into DNA

This compound analogues are synthetic nucleoside analogues designed to mimic the structure of this compound. During the S phase of the cell cycle, when DNA replication occurs, these analogues are taken up by cells and phosphorylated by cellular kinases, primarily this compound kinase (TK), to their triphosphate forms. Specifically, this compound kinase is essential for phosphorylating this compound to this compound monophosphate (dTMP) in the salvage pathway of nucleotide synthesis. dTMP is then further phosphorylated to this compound diphosphate (dTDP) and deoxythis compound triphosphate (dTTP), which is a necessary precursor for DNA synthesis. This compound analogues follow a similar pathway, being converted to their triphosphate forms. For example, BrdU is phosphorylated to BrdU triphosphate.

Once in their triphosphate form, these analogues compete with endogenous dTTP for incorporation into the newly synthesized DNA strands by DNA polymerases during replication. The structural similarity between the analogue and this compound allows the cellular machinery to insert the analogue into the growing DNA chain in place of this compound, typically opposite adenine on the template strand.

The incorporation efficiency can be influenced by factors such as the concentration of the analogue, the activity of cellular kinases (like this compound kinase 1, TK1, which is often elevated in rapidly dividing cells), and the balance of intracellular nucleotide pools.

For example, BrdU, which has a bromine atom substituted at the 5-position of the uracil ring compared to the methyl group in this compound, is readily incorporated into the DNA of dividing cells during the S-phase of the cell cycle. Similarly, EdU, with an ethynyl group at the 5-position, is also incorporated into the replicating DNA of living cells.

The mechanism of incorporation is a direct consequence of the cell's natural DNA synthesis pathway, allowing the analogues to serve as markers for actively replicating DNA.

Applications in Studying DNA Repair Mechanisms

This compound analogues are valuable tools for investigating DNA repair mechanisms, although their application in this area requires careful consideration due to the potential for spurious incorporation or induction of DNA damage.

One key application involves using this compound analogues to label newly synthesized DNA during repair processes, such as unscheduled DNA synthesis (UDS), which is a hallmark of certain repair pathways like nucleotide excision repair (NER). By exposing cells to a this compound analogue after inducing DNA damage, researchers can detect and quantify the incorporation of the analogue into repair patches, providing insights into the location, extent, and kinetics of DNA repair.

However, it is important to distinguish between DNA synthesis during replication and DNA synthesis during repair. While this compound analogues are primarily incorporated during the extensive DNA synthesis of the S phase, they can also be incorporated during the more limited synthesis that occurs during some repair processes. Studies have investigated whether DNA damage itself can lead to spurious BrdU incorporation that might be misinterpreted as proliferation. Research suggests that while BrdU exposure or incorporation can sometimes induce DNA damage responses, this is not necessarily the major cause of labeling in the context of proliferation studies, and DNA damage may not increase BrdU incorporation during repair in all cell types.

Despite these considerations, this compound analogues, particularly EdU due to its compatibility with preserving cellular structures, have been used to study UDS and the dynamics of DNA repair. The ability to multiplex different this compound analogues (e.g., using CldU and IdU with different detection methods) allows researchers to perform pulse-chase experiments to study the timing and progression of both replication and repair events within the same cell population.

Furthermore, this compound analogues can be used to assess the impact of DNA damage and repair deficiencies on DNA synthesis. By examining how the incorporation of these analogues is affected in cells with compromised repair pathways, researchers can gain a better understanding of the interplay between replication and repair. Studies have investigated the sensitivity of DNA repair-deficient cells to this compound analogues.

Thymidine and Its Analogs in Therapeutic and Diagnostic Applications

Thymidine (B127349) Analogs in Cancer Therapy

This compound analogs are a class of antimetabolite drugs frequently employed in cancer chemotherapy. Their primary mechanism of action revolves around disrupting DNA synthesis in rapidly dividing cancer cells. mdpi.com

Inhibition of DNA Synthesis in Cancer Cells

Cancer cells exhibit high rates of DNA replication, requiring a substantial supply of this compound. baseclick.eu this compound analogs are designed to mimic the structure of natural this compound and are incorporated into cellular pathways, ultimately interfering with DNA synthesis. patsnap.com This interference can occur through several mechanisms, including the inhibition of key enzymes involved in nucleotide synthesis or the direct incorporation of the analog into the DNA chain, leading to DNA damage and chain termination. patsnap.comump.edu.plbohrium.com This disruption of DNA synthesis hinders cell division and proliferation, ultimately leading to cancer cell death. mdpi.compatsnap.com

Fluoropyrimidine Analogs (e.g., 5-Fluorouracil (B62378), Fluorothis compound (FLT))

Fluoropyrimidine analogs, such as 5-fluorouracil (5-FU) and fluorothis compound (FLT), are prominent examples of this compound analogs used in cancer therapy. baseclick.eupharmgkb.org 5-FU is a widely used antimetabolite in the treatment of various cancers, including colorectal and breast cancer. pharmgkb.orgpan.pl It is converted intracellularly into several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). calis.edu.cnfrontiersin.orgmdpi.com These metabolites exert their cytotoxic effects through different mechanisms. FdUMP primarily inhibits thymidylate synthase (TS), an essential enzyme for the de novo synthesis of this compound monophosphate (dTMP), a precursor for DNA synthesis. pharmgkb.orgcalis.edu.cnmdpi.com By inhibiting TS, FdUMP depletes the cellular pool of dTMP and subsequently deoxythis compound triphosphate (dTTP), thereby blocking DNA synthesis. mdpi.comcalis.edu.cnfrontiersin.org FdUTP can be incorporated into DNA, and FUTP can be incorporated into RNA, both leading to impaired nucleic acid function and cellular damage. calis.edu.cnfrontiersin.orgmdpi.com

Fluorothis compound (FLT), specifically 3'-deoxy-3'-[18F]fluorothis compound ([18F]FLT), is another this compound analog. snmjournals.orgturkupetcentre.net While it is an analog of this compound, the presence of a fluorine atom at the 3' position prevents its full incorporation into DNA. snmjournals.orgsnmmi.org Instead, [18F]FLT is primarily phosphorylated by this compound kinase 1 (TK1) and retained within proliferating cells as the monophosphate. turkupetcentre.netsnmmi.orgsnmjournals.org Its uptake is considered to reflect the activity of the this compound salvage pathway and, consequently, cellular proliferation. turkupetcentre.netsnmjournals.orgcam.ac.uk

This compound phosphorylase (TP), also known as uridine (B1682114) phosphorylase, is an enzyme involved in the metabolism of this compound and can play a role in the activation of certain fluoropyrimidine analogs. mdpi.comiiarjournals.orgpharmgkb.org Specifically, 5-FU can be converted to fluorodeoxyuridine (FUDR) by this compound phosphorylase, and FUDR is then phosphorylated by this compound kinase to form FdUMP, one of the active metabolites that inhibits thymidylate synthase. calis.edu.cnfrontiersin.orgmdpi.com The level of this compound phosphorylase can influence the sensitivity of cancer cells to 5-FU. iiarjournals.org

Combination Therapies with Other Chemotherapeutic Agents

This compound analogs, particularly fluoropyrimidines like 5-FU, are frequently used in combination regimens with other chemotherapeutic agents to enhance efficacy and overcome resistance mechanisms. baseclick.eupharmgkb.org For instance, 5-FU is often combined with drugs such as oxaliplatin (B1677828) and irinotecan (B1672180) in regimens like FOLFOX and FOLFIRI for the treatment of advanced colorectal cancer, leading to increased response rates compared to 5-FU monotherapy. pharmgkb.orgcam.ac.uk The rationale behind combination therapy is to target multiple pathways essential for cancer cell survival and proliferation. Research is also exploring combinations of this compound analogs with novel agents, such as the combination of the this compound analog trifluridine (B1683248) (FTD) with a PARP inhibitor, which has shown potential in targeting p53-mutant cancers by enhancing DNA damage. bohrium.comecancer.org

Radiosensitization by Halogenated this compound Analogs

Halogenated this compound analogs, such as bromodeoxyuridine (BUdR) and iododeoxyuridine (IUdR), have been recognized for their potential as radiosensitizing agents. tandfonline.comnih.govresearchgate.net These analogs are incorporated into the DNA of proliferating cells, making them more susceptible to damage from ionizing radiation. tandfonline.comnih.govcapes.gov.br

Molecular Mechanisms of Radiosensitization

The radiosensitizing effect of halogenated this compound analogs is directly related to their incorporation into DNA, where they replace this compound. tandfonline.comnih.govmdpi.com The extent of radiosensitization correlates with the percentage of this compound replacement in DNA. tandfonline.comnih.govmdpi.com The presence of the halogen atom (bromine or iodine) in the DNA molecule increases the probability of photoelectric absorption of X-rays, particularly at energies just above the K-edge of the halogen. capes.gov.br This absorption leads to the release of Auger electrons, which are short-range, high-LET electrons that can cause significant localized DNA damage, including DNA strand breaks (both single and double-strand breaks). tandfonline.comcapes.gov.brmdpi.comfrontiersin.org

Impact of Hypoxia on Radiosensitization

Tumor hypoxia, a condition of low oxygen levels often found in solid tumors, is known to contribute to radioresistance, making cancer cells 2–3 times more resistant to ionizing radiation compared to normoxic (well-oxygenated) cells. researchgate.netnih.gov Studies investigating the influence of oxygenation levels on in vitro radiosensitization by this compound analogs like BrdU have shown that the radiosensitizing effect can be more pronounced under hypoxic conditions compared to normoxia. researchgate.netnih.gov While oxygen concentration may not significantly impact the efficiency of BrdU incorporation into DNA or tumor cell proliferation, the enhancement of radiation response in hypoxic cells treated with BrdU is more evident. researchgate.netnih.gov Mechanistic studies suggest that under hypoxia, BrdU can increase the level of histone H2A.X phosphorylation after irradiation to a greater extent than under normal oxygenation conditions, indicating more efficient formation of double-strand breaks in hypoxic cells treated with BrdU. researchgate.net Furthermore, the electron-induced degradation of BrdU has been observed to be almost twice as high under anaerobic conditions compared to aerobic conditions, suggesting a higher pool of solvated electrons at low oxygen levels that can contribute to the degradation of the analog and subsequent DNA damage. researchgate.netnih.gov

This compound Kinase 1 (TK1) as a Cancer Biomarker

This compound kinase 1 (TK1) has emerged as a significant biomarker in oncology, primarily due to its close association with cell proliferation. d-nb.infodivitum.com

Correlation with Cell Proliferation and Tumor Progression

TK1 is a key enzyme in the pyrimidine (B1678525) salvage pathway, responsible for phosphorylating this compound to dTMP, a precursor for DNA synthesis. d-nb.infonih.gov Its expression and activity are tightly regulated with the cell cycle, peaking during the S phase when DNA replication occurs. d-nb.infonih.gov Consequently, elevated levels of TK1 are indicative of increased cellular proliferation. d-nb.infodivitum.comnih.gov This strong correlation with proliferative activity makes TK1 a valuable marker for assessing the growth rate of tumors. d-nb.info Upregulation of TK1 has been observed as an early event in cancer development. d-nb.infobyu.edu Increased TK1 levels in blood or tumor tissues are indicative of proliferative activity and are frequently linked to more aggressive malignancies, poorer clinical outcomes, and a higher chance of metastasis. divitum.com Research has shown that tumors with more advanced stages and higher histological grades are often associated with elevated TK1 levels. divitum.com Beyond its role as a proliferation biomarker, intracellular TK1 has also been linked to cancer cell invasion and progression. d-nb.info

Enhancement of Radiation-Induced DNA Damage

Diagnostic and Prognostic Value in Various Cancers

Elevated levels of TK1 have been found in the sera and tumor tissues of patients with many different cancer types, including some of the most commonly diagnosed such as lung, colon, breast, and prostate cancers. d-nb.infodivitum.combyu.edudermatoljournal.com This increase in TK1 can be detected in the early stages of malignancy, including in pre-malignant conditions with an increased risk for progression. byu.edu Studies have demonstrated that elevated TK1 can be found in serum months before the appearance of clinical symptoms or clinical recurrence of malignancy. byu.edu

TK1 holds potential as a diagnostic marker for hematological malignancies, prostate, lung, and breast cancers. divitum.com While not specific to a single cancer type, its elevation serves as a valuable indicator of increased proliferation across multiple malignancies. nih.goviiarjournals.org For instance, TK1 levels have been found to be significantly elevated in lung cancer sputum, suggesting its potential for early detection in this context. byu.edu In breast cancer, TK1 is elevated in hyperplasia tissue and carcinoma tissue. byu.edu Elevated TK1 expression has also been observed in lung, prostate, colon, esophagus, stomach, liver, and kidney tissues. byu.edu

While TK1 as a single diagnostic marker may have moderate value, combining it with other tumor markers can improve sensitivity for cancer diagnosis. nih.govjcancer.org

Methodologies for TK1 Measurement (Activity Assays vs. Immunoassays)

The measurement of TK1 levels in biological samples, such as serum or tissue, is crucial for its application as a biomarker. Two primary methodologies are employed for this purpose: activity assays and immunoassays.

Historically, TK activity in serum was measured using radioenzymatic assays (REA). nih.gov These assays quantify the catalytic activity of the enzyme, reflecting the rate at which it phosphorylates this compound. Serum TK1 activity (STKa) has been used for prognosis and monitoring of treatment in patients with lymphoma and leukemia. nih.gov

More recently, the development of anti-TK1 antibodies has enabled the use of immunoassays, such as enzyme-linked immunosorbent assays (ELISA) and chemiluminescence immunoassays (CLIA), to measure the concentration of TK1 protein in serum (STK1p). nih.govbyu.edunih.gov These immunoassays offer advantages in terms of wider availability and applicability, particularly for solid tumors. tandfonline.com Studies have suggested that serological TK1 protein assays may be more useful than serological TK1 activity assays in distinguishing early-phase cancer formation in certain cancers like prostate and breast cancer. frontiersin.org Immunoassays can provide good specificity in tumor diagnosis, although the sensitivity of a single TK1 marker measured by immunoassay might be moderate, and combining it with other markers can enhance diagnostic sensitivity. nih.govjcancer.org

Serum TK1 Activity Measurement

Serum TK1 activity has been investigated in various cancers, including hematological malignancies, breast, prostate, and lung cancers. divitum.comnih.goviiarjournals.org Higher serum TK1 activity levels often correlate with more advanced cancer stages and grades. nih.gove-century.us

TK1 Protein Level Quantification (e.g., ELISA)

Quantifying TK1 protein levels, for example, using ELISA (Enzyme-Linked Immunosorbent Assay), offers an alternative approach to assessing TK1 as an oncology biomarker. divitum.comdiapharma.com This method can be particularly useful for solid tumors, where a significant portion of serum TK1 may be enzymatically inactive but still detectable as protein. diapharma.comalertix.com Immunoassay systems, such as ELISA, can improve specificity in measuring serum TK1 levels. divitum.com The AroCell TK210 ELISA kit, for example, is designed to measure total TK1 protein in human serum using monoclonal antibodies specific to the TK 210 epitope, which is expressed by all TK1 forms. diapharma.com This approach can detect elevated TK1 levels even when the enzyme is inactive, a common occurrence in solid tumors. diapharma.comalertix.com Studies have shown that serum TK1 protein concentration measured by ELISA can have a higher capacity to differentiate cancer patients from healthy individuals compared to activity assays in certain cancers like prostate and breast carcinoma. iiarjournals.org

Use in Monitoring Treatment Response

Monitoring changes in TK1 levels during therapy can provide insights into the effectiveness of cancer treatment. e-century.usdermatoljournal.com A decrease in TK1 activity or protein levels may indicate tumor regression or reduced proliferation, suggesting a positive response to treatment. divitum.come-century.us Conversely, increasing TK1 levels can indicate that the therapy is not effective or that the disease is progressing. e-century.us

Serum TK1 assays are commonly used to follow systemic chemotherapy in both humans and animals. e-century.us Changes in TK1 levels can potentially provide early indications of treatment response before traditional clinical or radiographic signs are apparent. divitum.com For example, in non-small cell lung cancer (NSCLC) patients, increased TK1 levels during chemotherapy were negatively correlated with treatment efficacy, suggesting that rising levels could indicate poor response and potentially warrant a change in treatment regimen. e-century.us In metastatic breast cancer patients treated with endocrine therapy, an early drop in TK1 activity after one month of treatment was associated with significantly better progression-free survival. oncotarget.com Serial measurement of serum TK1 activity during neoadjuvant chemotherapy has also been explored for its potential long-term prognostic information in breast cancer. nih.gov

This compound Phosphorylase (TP) in Cancer

This compound phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is an enzyme involved in pyrimidine metabolism that has a complex and multifaceted role in cancer. nih.govresearchgate.netnih.govnih.govfrontiersin.orgresearchgate.net While primarily involved in the catabolism of this compound, TP also possesses non-enzymatic functions that contribute to tumor progression. nih.govresearchgate.net TP is frequently overexpressed in a wide variety of solid tumors. nih.govresearchgate.netnih.govresearchgate.net

Role in Tumor Angiogenesis, Invasion, and Metastasis

TP plays a significant role in promoting key processes essential for tumor growth and spread, including angiogenesis, invasion, and metastasis. nih.govresearchgate.netnih.govfrontiersin.org TP is identical to the angiogenic factor PD-ECGF and enhances the formation of new blood vessels within the tumor microenvironment. nih.govresearchgate.netnih.govresearchgate.net This angiogenic effect is partly mediated by its enzymatic activity, which produces 2-deoxy-D-ribose (dRib), a molecule that stimulates endothelial cell migration and the release of other angiogenic factors like VEGF, MMP-1, and IL-8 from both cancer and stromal cells. researchgate.netresearchgate.netresearchgate.net

Beyond angiogenesis, TP contributes to tumor invasiveness by potentially enhancing the expression of genes involved in the epithelial-to-mesenchymal transition (EMT) program. nih.gov Studies have shown that cancer cells overexpressing TP can exhibit increased invasive potential and a metastatic phenotype. nih.gov TP also increases the chemotactic motility of cancer cells, an effect that can be suppressed by TP inhibitors. nih.gov Elevated TPγ expression, one of the human TP isoforms, has been associated with metastasis in breast cancer patients. aacrjournals.org

Prognostic Marker in Various Cancers

Elevated levels of TP are often associated with tumor aggressiveness and poor prognosis in various cancers. nih.govresearchgate.netresearchgate.netresearchgate.netiiarjournals.org TP overexpression has been reported in numerous tumor types, including lung, gastric, breast, colorectal, bladder, cervical, esophageal cancer, and oral squamous carcinoma. researchgate.net Higher TP expression levels have been linked to indicators of poor prognosis such as increased microvessel density, higher tumor stage, lymph node metastasis, and vascular invasion. iiarjournals.org

Studies have shown a correlation between higher TP levels and shorter disease-free survival in breast cancer. researchgate.net In diffuse large B-cell lymphoma (DLBCL), TP has been shown to correlate with a worse outcome. researchgate.net While some studies have indicated a link between tumoral TP expression and prognosis, the significance of TP expression in cancer-associated fibroblasts (CAFs) is also being investigated, with high levels of TP+ CAFs being significantly associated with increased tumor stage, bone invasion, and poor prognosis in oral squamous cell carcinoma. iiarjournals.org

Therapeutic Targeting of TP (e.g., TP Inhibitors)

Given its significant role in promoting tumor progression, TP is considered a promising target for cancer therapy. nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.net Inhibiting TP activity and function is being explored as a strategy to impede tumor angiogenesis, growth, invasion, and metastasis. researchgate.netnih.govfrontiersin.org Novel, specific TP inhibitors have shown the ability to inhibit angiogenesis induced by TP overexpression and suppress the growth and metastasis of cancer cells in preclinical models. nih.gov

Therapeutic Approaches (e.g., Nucleoside Replacement Therapy)

This compound in Molecular Imaging

PET Imaging with Radiolabeled this compound Analogs (e.g., 11C-thymidine, 18F-FLT)

Positron Emission Tomography (PET) imaging utilizing radiolabeled this compound analogs is a nuclear medicine technique employed to noninvasively visualize and quantify cellular proliferation in vivo. This approach is particularly relevant in oncology, as increased cell proliferation is a hallmark of many cancers nih.gov. The principle relies on the fact that rapidly dividing cells have a higher demand for DNA precursors like this compound. Radiolabeled this compound analogs are taken up by cells and, depending on their structure, are either incorporated into DNA or trapped intracellularly after phosphorylation, primarily by the enzyme this compound kinase 1 (TK1) researchgate.netresearchgate.netmdpi.com. TK1 activity is significantly elevated in proliferating cells, particularly during the S-phase of the cell cycle researchgate.netresearchgate.netmdpi.com.

Early PET tracers for imaging cellular proliferation included this compound labeled with Carbon-11 (¹¹C-thymidine) snmjournals.org. ¹¹C-thymidine is incorporated into DNA and provides a direct measure of DNA synthesis snmjournals.org. However, the clinical utility of ¹¹C-thymidine has been limited by the short half-life of ¹¹C (approximately 20 minutes) and its rapid catabolism in the body, leading to the production of labeled metabolites that can complicate image interpretation mdpi.comaacrjournals.orgsnmjournals.orgoup.com. Methodological factors, such as the need to distinguish labeled this compound from labeled metabolites in tissues, also affect the measurement of ¹¹C-thymidine incorporation in human tumors by PET oup.com.

To overcome these limitations, fluorine-18 (B77423) (¹⁸F)-labeled this compound analogs have been developed nih.govsnmjournals.org. Among these, 3'-deoxy-3'-[¹⁸F]fluorothis compound ([¹⁸F]FLT) has emerged as a widely studied and promising PET tracer for evaluating tumor biological activity and proliferation researchgate.netsnmjournals.org. [¹⁸F]FLT is a fluorinated this compound analog that is transported into cells by nucleoside transporters, including equilibrative nucleoside transporters 1 and 2 (ENT1 and ENT2) and concentrative nucleoside transporters 1 and 3 (CNT1 and CNT3) researchgate.netaacrjournals.orgaacrjournals.orgnih.gov. Once inside the cell, [¹⁸F]FLT is phosphorylated by TK1, similar to native this compound researchgate.netresearchgate.netmdpi.com. However, unlike this compound, [¹⁸F]FLT lacks a 3'-hydroxyl group, which prevents its incorporation into DNA nih.govsnmjournals.org. Instead, the phosphorylated [¹⁸F]FLT is trapped intracellularly nih.govresearchgate.netmdpi.com. This trapping mechanism, primarily driven by TK1 activity, allows [¹⁸F]FLT uptake to serve as an indirect measure of cellular proliferation researchgate.netresearchgate.netmdpi.com.

Studies have shown a correlation between [¹⁸F]FLT uptake and tumor cell proliferation rate, often assessed by immunohistochemistry markers like Ki-67 mdpi.comsnmjournals.orgauntminnie.comaacrjournals.org. [¹⁸F]FLT PET has been investigated for various applications in oncology, including tumor grading, assessment of treatment response, and prediction of patient outcomes researchgate.netmdpi.comaacrjournals.orgmdpi.com. For instance, [¹⁸F]FLT PET has shown promise in evaluating tumor response to chemotherapy and targeted therapies, with reductions in [¹⁸F]FLT uptake often observed in responding tumors mdpi.comaacrjournals.orgmdpi.comnih.gov.

Despite its advantages over ¹¹C-thymidine, [¹⁸F]FLT PET has certain limitations. High physiological uptake in the bone marrow, liver, and renal system can limit its utility in evaluating lesions in these areas mdpi.comsnmjournals.org. The mechanism of [¹⁸F]FLT uptake can also be influenced by factors beyond TK1 activity, such as nucleoside transporter expression and the intracellular pool of native this compound, which can compete for tracer uptake aacrjournals.orgaacrjournals.orgnih.govopenmedscience.com. Variations in native this compound levels have been shown to affect tumor avidity for the tracer in some studies aacrjournals.orgaacrjournals.org. Furthermore, it can be difficult to distinguish between [¹⁸F]FLT and its metabolites by PET imaging, which can impact quantitative analysis researchgate.net.